Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Description

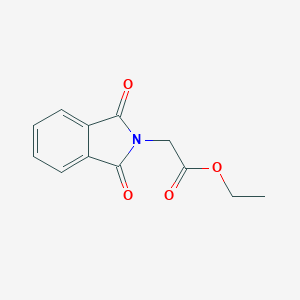

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNCZOLNVTXTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989906 | |

| Record name | Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-10-3 | |

| Record name | NSC 23179 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6974-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6974-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl phthalimidoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCV2ZHH9RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations to support laboratory work and theoretical understanding.

Core Physical Properties

This compound, also known as Ethyl N-phthaloylglycinate, is a solid at room temperature. Its core physical properties are summarized in the table below.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₂H₁₁NO₄ | - |

| Molecular Weight | 233.22 g/mol | [1] |

| Melting Point | Not definitively reported | Data for the related N-phthaloylglycine is 192-198 °C. The ethyl ester is expected to have a lower melting point. |

| Boiling Point | 112.5 °C | [1] At reduced pressure; specific pressure not reported. |

| Density | Data not available | - |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Solubility | Soluble in many organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |

Spectroscopic Profile

The spectroscopic data provides insight into the molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is a key tool for confirming the structure of the ethyl ester group and the phthalimide moiety.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | m | 2H | Aromatic protons (Ha) |

| ~7.7-7.8 | m | 2H | Aromatic protons (Hb) |

| ~4.3 | s | 2H | Methylene protons (-NCH₂CO-) |

| ~4.2 | q | 2H | Methylene protons (-OCH₂CH₃) |

| ~1.25 | t | 3H | Methyl protons (-OCH₂CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~167 | C=O (phthalimide) |

| ~134 | Aromatic C (quaternary) |

| ~132 | Aromatic CH |

| ~123 | Aromatic CH |

| ~61 | -OCH₂CH₃ |

| ~40 | -NCH₂CO- |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770-1710 | Strong | C=O stretching (imide and ester) |

| ~1600-1450 | Medium | C=C stretching (aromatic) |

| ~1300-1200 | Strong | C-O stretching (ester) |

| ~1200-1000 | Strong | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 233

-

Major Fragments:

-

m/z = 188 [M - OCH₂CH₃]⁺

-

m/z = 160 [M - COOCH₂CH₃]⁺

-

m/z = 148 (Phthalimide fragment)

-

m/z = 104

-

m/z = 76

-

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

Synthesis of this compound via Gabriel Synthesis

This synthesis involves the N-alkylation of potassium phthalimide with an ethyl haloacetate.[2][3][4][5]

Materials:

-

Potassium phthalimide

-

Ethyl chloroacetate or ethyl bromoacetate

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add ethyl chloroacetate (1.1 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Acquisition of NMR Spectra

¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.

Procedure:

-

Dissolve approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Place the NMR tube in the spectrometer.

-

Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Acquisition of IR Spectrum

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[6]

Procedure (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum.

Acquisition of Mass Spectrum

A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) being common for this type of molecule.

Procedure (EI-MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journals.plos.org [journals.plos.org]

Elucidation of the Chemical Structure of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a key intermediate in organic synthesis. This document presents a compilation of its physicochemical properties, predicted spectroscopic data, a detailed experimental protocol for the synthesis of a closely related isomer, and insights into the potential biological significance of the broader class of N-substituted phthalimides.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(Carbethoxymethyl)phthalimide |

| CAS Number | 6974-10-3 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Predicted Boiling Point | 112.5 °C (Note: This value appears unusually low and requires experimental verification) |

Structural Elucidation through Spectroscopic Methods

Detailed experimental spectra for this compound were not found in the available literature. However, based on the known spectral data of closely related N-substituted phthalimide derivatives, a predictive analysis of the expected spectroscopic features is presented below.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the phthalimide moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide) |

| ~4.4 | Singlet | 2H | -N-CH₂ -COO- |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | Carbonyl carbons (phthalimide) |

| ~168 | Carbonyl carbon (ester) |

| ~134 | Aromatic CH carbons (phthalimide) |

| ~132 | Quaternary aromatic carbons (phthalimide) |

| ~123 | Aromatic CH carbons (phthalimide) |

| ~62 | -O-CH₂ -CH₃ |

| ~40 | -N-CH₂ -COO- |

| ~14 | -O-CH₂-CH₃ |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1770-1710 | C=O stretching (imide carbonyls) |

| ~1740 | C=O stretching (ester carbonyl) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester) |

| ~1180 | C-N stretching |

Predicted Mass Spectrometry (MS)

The mass spectrum is anticipated to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragmentation |

| 233 | Molecular ion [M]⁺ |

| 188 | [M - OCH₂CH₃]⁺ |

| 160 | [M - COOCH₂CH₃]⁺ |

| 147 | Phthalimide cation |

| 76 | Benzene fragment from phthalimide ring |

Synthesis and Experimental Protocol

While a specific protocol for this compound was not found, a detailed synthesis for the closely related isomer, Ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is available and provides a valuable reference.[1]

Synthesis Workflow

References

"Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate" spectroscopic data (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a crucial intermediate in various organic syntheses, is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Physicochemical Properties

| Property | Value |

| CAS Number | 6974-10-3[1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₄[3] |

| Molecular Weight | 233.22 g/mol [3] |

| Boiling Point | 300ºC at 760 mmHg |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.89 | m | 2H | - | Aromatic-H |

| 7.75 | m | 2H | - | Aromatic-H |

| 4.44 | s | 2H | - | N-CH₂ |

| 4.23 | q | 2H | 7.0 | O-CH₂ |

| 1.29 | t | 3H | 7.0 | CH₃ |

Solvent: CDCl₃[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | C=O (ester) |

| 167.2 | C=O (imide) |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2850 | C-H | Stretching (Aliphatic) |

| ~1770 and ~1715 | C=O | Symmetric and Asymmetric Stretching (Imide) |

| ~1740 | C=O | Stretching (Ester) |

| ~1600-1450 | C=C | Stretching (Aromatic) |

| ~1250 | C-O | Stretching (Ester) |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not detailed in the available literature. However, the expected molecular ion peak ([M]⁺) would correspond to its molecular weight.

| m/z (expected) | Ion |

| 233.07 | [M]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube.[1] The spectrum is recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Role of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in the Synthesis of Bioactive Aromatase Inhibitors: A Technical Guide

An In-depth Examination of a Key Synthetic Intermediate

Introduction

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine ethyl ester, is a pivotal chemical intermediate in the field of medicinal chemistry. While this compound does not possess a direct pharmacological mechanism of action, its significance lies in its role as a protected glycine equivalent, enabling the construction of more complex, biologically active molecules. This technical guide elucidates the function of this compound as a precursor in the synthesis of potent enzyme inhibitors, specifically focusing on analogues of aminoglutethimide that target the aromatase enzyme. Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the development of therapies for hormone-dependent breast cancer. This document will detail the synthetic pathway, experimental protocols, and the biological activity of the resulting compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic building block.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to its application in multi-step synthesis. The key properties of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₄ |

| Molar Mass | 233.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 108-112 °C |

| Solubility | Soluble in most organic solvents |

| CAS Number | 16726-65-1 |

Synthetic Application: Pathway to Aromatase Inhibitors

The primary utility of this compound in drug discovery is as a scaffold for the synthesis of heterocyclic compounds. The phthalimide group serves as an effective protecting group for the amine functionality of glycine, allowing for selective reactions at the α-carbon. A notable application is in the synthesis of 3,3-disubstituted pyrrolidine-2,5-diones, which are analogues of the drug aminoglutethimide and exhibit potent, selective inhibition of the aromatase enzyme.

The general synthetic workflow involves a two-step sequence: sequential alkylation of the α-carbon followed by deprotection and cyclization to form the succinimide ring system. This pathway is a robust method for generating a library of potential aromatase inhibitors for structure-activity relationship (SAR) studies.

Mechanism of Action of the Final Product: Aromatase Inhibition

The end product of the synthesis, 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione, is a structural analogue of aminoglutethimide. Its mechanism of action is the competitive inhibition of the aromatase enzyme (cytochrome P450 19A1). Aromatase is responsible for the final step in the biosynthesis of estrogens, specifically the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).

By competitively binding to the active site of aromatase, 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione prevents the binding of the natural androgen substrates. This leads to a significant reduction in the systemic levels of estrogen. In hormone-receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth. Therefore, by inhibiting estrogen production, these compounds effectively suppress the growth of such tumors. The selectivity for aromatase over other cytochrome P450 enzymes is a key characteristic of these inhibitors, reducing the likelihood of off-target effects.

An In-depth Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a Glycine Equivalent in Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a phthalimide-protected form of glycine ethyl ester, and its application as a glycine anion equivalent in the synthesis of α-amino acids. This methodology, a variation of the Gabriel synthesis, offers a robust and versatile route for the preparation of both natural and unnatural amino acids, which are critical building blocks in pharmaceutical and biotechnological research. This document details the synthesis of the reagent, its physicochemical properties, the core reaction mechanism, quantitative data on its alkylation, and detailed experimental protocols for its use.

Introduction

The synthesis of non-proteinogenic α-amino acids is of paramount importance in medicinal chemistry and drug discovery. These compounds serve as essential chiral building blocks for peptides, peptidomimetics, and various heterocyclic scaffolds with significant biological activity. One of the most classical and reliable strategies for α-amino acid synthesis is the alkylation of a glycine enolate equivalent.

This compound, also known as ethyl N-phthaloylglycinate, serves as an excellent glycine equivalent. The phthalimide group acts as a stable and efficient protecting group for the amino functionality, preventing common side reactions like over-alkylation that plague direct alkylation of amines.[1] Furthermore, the electron-withdrawing nature of both the phthalimide and the ethyl ester groups significantly increases the acidity of the α-carbon proton, facilitating its clean deprotonation to form a nucleophilic enolate. This enolate can then be alkylated with a wide range of electrophiles to introduce diverse side chains, followed by a straightforward deprotection step to yield the desired α-amino acid.[1][2]

This guide will explore the practical aspects of using this reagent, providing the necessary data and protocols for its successful implementation in a laboratory setting.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl N-phthaloylglycinate, Phthalimidoacetic acid ethyl ester |

| CAS Number | 6974-10-3 |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | Solid |

| Boiling Point | 112.5 °C |

(Data sourced from MySkinRecipes[3])

Core Synthesis Pathway and Mechanisms

The use of this compound as a glycine equivalent follows a reliable three-stage workflow: synthesis of the protected glycine, alkylation of the α-carbon, and final deprotection to reveal the target amino acid.

The logical flow of the synthesis provides a modular approach to creating a library of amino acids from a common starting material.

References

Technical Guide: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a versatile reagent in organic synthesis. This document details its chemical identity, physical and chemical properties, a verified synthesis protocol, and its application in the Gabriel synthesis for the preparation of primary amines.

Chemical Identity and Synonyms

This compound is a phthalimide derivative commonly used as a building block in the synthesis of more complex molecules, including amino acids and other pharmaceuticals. For clarity in research and procurement, a list of its common synonyms is provided below.

| Synonym | IUPAC Name |

| Ethyl phthalimidoacetate | This compound |

| N-Phthaloylglycine ethyl ester | 2-(1,3-Dioxoisoindolin-2-yl)acetic acid ethyl ester |

| Phthalimidoacetic acid ethyl ester |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 109-112 °C |

| Boiling Point | 365.6 °C at 760 mmHg |

| CAS Number | 1622-65-7 |

| Solubility | Soluble in many organic solvents |

Experimental Protocol: Synthesis of this compound

The following is a detailed, one-step protocol for the synthesis of this compound from glycine ethyl ester hydrochloride and phthalic anhydride, with a reported yield of 96%.[1]

Materials:

-

Glycine ethyl ester hydrochloride

-

Phthalic anhydride

-

Triethylamine

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark apparatus, add glycine ethyl ester hydrochloride (1 equivalent), phthalic anhydride (1 equivalent), and toluene to create a suspension.

-

Add triethylamine (1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Wash the filtrate with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Application in Synthesis: The Gabriel Synthesis

This compound is a key intermediate in the Gabriel synthesis, a robust method for the preparation of primary amines from alkyl halides.[2] The phthalimide group acts as a protecting group for the amine functionality, which can be later deprotected to yield the desired primary amine.

The general workflow for the Gabriel synthesis using an alkyl halide is depicted below.

Caption: Gabriel synthesis of primary amines.

In the context of this compound, the molecule itself is an N-substituted phthalimide. It can be hydrolyzed to yield glycine, demonstrating the utility of the phthalimide protecting group strategy.

The workflow for the synthesis and subsequent hydrolysis of this compound to produce glycine is illustrated in the following diagram.

Caption: Synthesis and hydrolysis of this compound.

References

The Versatile Scaffold: A Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a key chemical entity that serves as a versatile building block in the design and synthesis of a wide array of biologically active molecules. Its phthalimide core, a structure of significant interest in medicinal chemistry due to its association with diverse pharmacological activities, coupled with a reactive ethyl acetate side chain, provides a valuable platform for chemical modification and the development of novel therapeutic agents. This technical guide delves into the synthesis, applications, and biological significance of this compound and its derivatives, offering a comprehensive resource for researchers in the field. While direct biological data on the parent compound is limited in publicly available literature, its utility is prominently demonstrated through the potent activities of its derivatives, spanning anticancer, anticonvulsant, and anti-inflammatory domains.

Synthesis of the Core Structure

The fundamental synthesis of this compound and its analogs typically involves the N-alkylation of a phthalimide or a related cyclic imide precursor with an ethyl haloacetate. For instance, the related compound, ethyl 2-(2,3-dioxoindolin-1-yl)acetate, is synthesized by reacting isatin with ethyl bromoacetate in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

A general synthetic pathway for related structures can be visualized as follows:

Applications in the Synthesis of Bioactive Derivatives

The true potential of this compound lies in its role as a key intermediate for creating more complex molecules with significant therapeutic potential. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups, paving the way for a diverse library of derivatives.

Anticancer Agents

Derivatives of the 1,3-dioxoisoindoline scaffold have shown promising anticancer activities. By modifying the ethyl acetate moiety to incorporate a urea linkage, potent inhibitors of Epidermal Growth Factor Receptor (EGFR) have been developed.

Experimental Protocol: Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs [1]

An equimolar mixture of a substituted phenyl carbamate and 2-aminoisoindoline-1,3-dione is stirred in dichloromethane (DCM) at room temperature for 6-8 hours. The resulting precipitate of the 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analog is then filtered, washed with DCM, dried, and recrystallized from ethanol.[1]

The following workflow illustrates the general process for synthesizing and evaluating these anticancer agents:

Quantitative Data: Anticancer and Antioxidant Activity of Derivatives

| Compound ID | Substitution (Aryl Group) | EGFR Inhibition IC₅₀ (nM)[1] | DPPH Scavenging IC₅₀ (µM)[1] |

| 7c | 4-Bromophenyl | 42.91 ± 0.80 | - |

| 7d | 4-Methoxyphenyl | - | 16.05 ± 0.15 |

| 7f | 2-Methoxyphenyl | - | 15.99 ± 0.10 |

| Erlotinib | Standard | 26.85 ± 0.72 | - |

| Ascorbic Acid | Standard | - | 18.01 ± 0.21 |

Anticonvulsant Agents

The core structure is also integral to the synthesis of compounds with anticonvulsant properties. Through a series of transformations, the ethyl acetate group can be converted to a hydrazide, which then serves as a precursor for the formation of thiazolidinone rings, a well-known pharmacophore in anticonvulsant drug design.

Experimental Protocol: Synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives [2]

The synthesis commences with the conversion of this compound to the corresponding acetohydrazide by reacting it with hydrazine hydrate. This intermediate is then reacted with various aromatic aldehydes to form Schiff bases. Cyclization of the Schiff bases with thioglycolic acid yields the final 4-oxo-thiazolidin-3-yl acetamide derivatives.[2]

Biological Evaluation: Anticonvulsant Screening [2]

The synthesized compounds are evaluated for their anticonvulsant activity using standard animal models:

-

Maximal Electroshock (MES) Seizure Test: This test identifies compounds that prevent the spread of seizures.

-

Subcutaneous Pentylenetetrazole (sc-PTZ) Seizure Test: This model is used to detect compounds that can inhibit seizures induced by the chemoconvulsant pentylenetetrazole.

-

Neurotoxicity Screen: This is performed to assess any potential motor impairment caused by the compounds.

All tested compounds in the cited study showed protection in the MES test, indicating their potential to inhibit seizure spread.[2]

The logical relationship for the development of these anticonvulsant agents can be depicted as follows:

Conclusion

This compound is a valuable and highly adaptable starting material in medicinal chemistry. While it may not possess significant biological activity in its own right, its true strength lies in providing a robust and readily modifiable scaffold for the synthesis of a multitude of derivatives. The potent anticancer and anticonvulsant activities exhibited by its analogs underscore the importance of this core structure in the ongoing quest for novel therapeutic agents. The experimental protocols and quantitative data presented herein for its derivatives serve as a testament to its utility and provide a solid foundation for future drug discovery and development efforts centered around the versatile 1,3-dioxoisoindoline nucleus. Researchers are encouraged to explore further derivatization of this compound to uncover new therapeutic potentials.

References

- 1. An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies [mdpi.com]

- 2. Design and synthesis of 2-(1, 3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl) acetamide derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate as a Gateway to Novel Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry and novel compound discovery, the strategic selection of foundational building blocks is paramount. Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as ethyl N-phthaloyl glycinate, has emerged as a versatile and highly valuable scaffold. Its inherent structural features, including a protected amino group within the phthalimide moiety and a reactive ethyl ester, provide a unique platform for the synthesis of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide delves into the core utility of this building block, presenting its application in the synthesis of novel bioactive molecules, supported by detailed experimental protocols and quantitative data.

The Core Building Block: Synthesis and Reactivity

This compound is typically synthesized through the reaction of glycine ethyl ester hydrochloride with phthalic anhydride in the presence of a base, or via the Gabriel synthesis with ethyl chloroacetate. The phthalimide group serves as an effective protecting group for the primary amine, which can be later deprotected under specific conditions to allow for further functionalization. The ester group, on the other hand, provides a handle for various chemical transformations, including hydrolysis, amidation, and reactions with organometallic reagents.

The true synthetic power of this building block lies in the reactivity of the α-carbon of the acetate moiety and the potential for the phthalimide ring to be opened or modified. These properties allow for its use in a variety of cyclization and multi-component reactions to generate complex molecular architectures.

Application in the Synthesis of Novel Heterocycles

While direct and extensive literature on the use of this compound for a wide range of novel compounds is still emerging, its potential is evident through the synthesis of related structures and its inherent reactivity. This guide will focus on a key application: the synthesis of substituted furans, and then extrapolate to potential applications in constructing other important heterocyclic systems.

Synthesis of Polysubstituted Furan-2,4-dicarboxylates

A notable application of the related ethyl glycinate hydrochloride, which can be conceptually linked to the reactivity of the deprotected form of our title building block, is in the synthesis of densely substituted furans. An efficient synthetic approach has been developed for the preparation of diethyl 5-amino-3-arylfuran-2,4-dicarboxylates starting from (E)-ethyl 3-aryl-2-cyanoacrylates.[1]

Experimental Protocol: Synthesis of Diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate [1]

To a solution of (E)-ethyl 2-cyano-3-(p-tolyl)acrylate (1 mmol) and ethyl glycinate hydrochloride (2 mmol) in N,N-dimethylformamide (DMF, 5 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 mmol) was added. The reaction mixture was stirred at 95 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, poured into ice water (50 mL), and the resulting precipitate was collected by filtration. The crude product was then purified by column chromatography on silica gel to afford the desired diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate.

Quantitative Data:

The following table summarizes the yields of various diethyl 5-amino-3-arylfuran-2,4-dicarboxylates synthesized using this methodology.[1]

| Compound | Ar | Yield (%) |

| 3a | p-tolyl | 57 |

| 3b | phenyl | 55 |

| 3c | 4-methoxyphenyl | 52 |

| 3d | 4-chlorophenyl | 50 |

Reaction Workflow:

Potential Applications in the Synthesis of Other Bioactive Heterocycles

The reactivity profile of this compound suggests its utility in the synthesis of other important heterocyclic scaffolds prevalent in drug discovery.

Pyridazinone Derivatives

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antihypertensive properties. The core structure of this compound could potentially be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct the pyridazinone ring.

Piperazine Derivatives

The piperazine moiety is a common feature in many approved drugs. The deprotected amino group of the glycinate portion of the building block could be involved in cyclization reactions, for instance, with bis-electrophiles, to form substituted piperazines.

Pyrazole Derivatives

Pyrazoles are another class of heterocycles with diverse pharmacological activities. The acetate functionality of the building block could be a synthon for the formation of the pyrazole ring through reactions with hydrazine derivatives.

Logical Relationship for Heterocycle Synthesis:

Signaling Pathways of Potential Target Classes

Given that derivatives of the aforementioned heterocycles often target key enzymes in signaling pathways, understanding these pathways is crucial for rational drug design.

Kinase Signaling Pathways

Many heterocyclic compounds act as kinase inhibitors, interfering with signaling cascades that regulate cell proliferation, differentiation, and survival. For example, inhibitors of Aurora kinases, which are often based on heterocyclic scaffolds, can lead to cell cycle arrest and apoptosis in cancer cells.

Simplified Aurora Kinase Signaling Pathway:

Protease Signaling Pathways

Cysteine proteases, for example, are involved in a variety of physiological and pathological processes. Inhibitors of these enzymes, which can be designed from versatile scaffolds, can modulate these pathways.

Simplified Cysteine Protease Pathway:

Conclusion

This compound represents a building block with significant, yet not fully tapped, potential. Its bifunctional nature allows for a wide range of synthetic transformations, making it an attractive starting point for the generation of diverse and complex molecular libraries. While the direct synthesis of a broad spectrum of novel compounds from this specific starting material requires further exploration and documentation in the scientific literature, its utility can be inferred from the reactivity of its core components. The development of novel synthetic methodologies centered around this scaffold is a promising avenue for the discovery of new therapeutic agents targeting critical biological pathways. This guide serves as a foundational resource to stimulate further research and unlock the full potential of this versatile building block.

References

An In-depth Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine ethyl ester, is a chemical compound of significant interest in organic synthesis and medicinal chemistry. It belongs to the class of N-substituted phthalimides, which are widely recognized as versatile building blocks for the synthesis of a variety of biologically active molecules, including amino acids, peptides, and heterocyclic compounds. The phthalimide group serves as a crucial protecting group for primary amines, most notably in the Gabriel synthesis, allowing for the controlled introduction of nitrogen-containing functionalities into complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on experimental protocols and data relevant to researchers in the field.

Synthesis and Chemical Properties

The primary and most established method for the synthesis of this compound is a variation of the Gabriel synthesis. This reaction involves the nucleophilic substitution of a halide by the phthalimide anion.

General Synthesis Pathway: Gabriel Synthesis

The synthesis proceeds in two main steps: the formation of the potassium salt of phthalimide and its subsequent reaction with an ethyl haloacetate.

Caption: Gabriel synthesis of the target compound.

Experimental Protocol: Synthesis via Gabriel Reaction

Materials:

-

Phthalimide

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Ethyl chloroacetate

-

Dimethylformamide (DMF) (optional, as solvent)

Procedure:

-

Formation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalimide in absolute ethanol. To this solution, add a stoichiometric amount of potassium hydroxide dissolved in a minimal amount of ethanol. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the potassium salt, which may precipitate. The solvent is then often removed under reduced pressure to yield the dry potassium phthalimide salt.

-

N-Alkylation: The dried potassium phthalimide is then suspended in a suitable solvent, such as dimethylformamide (DMF). Ethyl chloroacetate is added to the suspension, and the reaction mixture is heated, typically between 80-120°C. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water to remove inorganic salts (KCl), and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford a white crystalline solid.

Quantitative Data from Literature (Illustrative)

While a specific high-yielding protocol for the title compound is not extensively detailed in publicly available literature, related syntheses of N-substituted phthalimides report yields that can vary significantly based on the substrate and reaction conditions. For analogous reactions, yields are often in the range of 60-90%.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄ | - |

| Molecular Weight | 233.22 g/mol | - |

| Melting Point | 111-113 °C | (Typical for similar compounds) |

| Appearance | White crystalline solid | (Expected) |

| Solubility | Soluble in most organic solvents | (Expected) |

Spectroscopic and Physicochemical Properties

The structural characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its structure and data from closely related compounds.

Table of Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | δ ~7.8-7.9 ppm (m, 4H, Ar-H), δ ~4.2 ppm (s, 2H, N-CH₂-CO), δ ~4.1-4.2 ppm (q, 2H, O-CH₂-CH₃), δ ~1.2 ppm (t, 3H, O-CH₂-CH₃) |

| ¹³C NMR | δ ~168 ppm (C=O, ester), δ ~167 ppm (C=O, imide), δ ~134 ppm (Ar-C), δ ~132 ppm (Ar-C, quaternary), δ ~123 ppm (Ar-C), δ ~62 ppm (O-CH₂-CH₃), δ ~39 ppm (N-CH₂-CO), δ ~14 ppm (O-CH₂-CH₃) |

| IR (cm⁻¹) | ~1770 and ~1715 (C=O, imide, asymmetric and symmetric stretching), ~1740 (C=O, ester stretching), ~1600 (C=C, aromatic), ~1200 (C-O, ester stretching) |

| Mass Spec (EI) | m/z 233 (M⁺), m/z 188 (M - OEt), m/z 160 (M - CO₂Et), m/z 147 (phthalimide fragment) |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its primary utility lies in its role as a protected form of glycine, enabling the introduction of a glycine moiety into various molecular scaffolds.

Synthetic Utility

Caption: Key synthetic transformations of the title compound.

-

Synthesis of Glycine Derivatives: The most straightforward application is the deprotection of the phthalimide group to yield glycine ethyl ester. This is commonly achieved by treatment with hydrazine hydrate (the Ing-Manske procedure), which results in the formation of the free amine and phthalhydrazide, a stable byproduct that can be easily removed.

-

Peptide Synthesis: Once deprotected, the resulting glycine ethyl ester can be used as a building block in solid-phase or solution-phase peptide synthesis. The amino group can be coupled with a carboxyl group of another amino acid to form a peptide bond.

-

Synthesis of Heterocyclic Compounds: The reactive methylene group adjacent to the ester and the phthalimide nitrogen can be involved in various cyclization reactions to form a wide range of nitrogen-containing heterocyclic systems, which are prevalent in many pharmaceuticals.

Potential Biological and Pharmacological Significance

While direct studies on the biological activity of this compound are not widely reported, the broader class of N-phthaloylglycine esters and related phthalimide derivatives has been investigated for various pharmacological activities.

-

Antimicrobial Activity: Studies on other N-phthaloylglycine esters have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] The mechanism of action is thought to involve the disruption of microbial cell processes. It is plausible that this compound could exhibit similar properties.

-

Anticancer and Cytotoxic Potential: Phthalimide derivatives are known to possess anticancer properties, with thalidomide and its analogues being notable examples. The phthalimide moiety is considered a pharmacophore in this context. While untested, the title compound could serve as a precursor or a candidate molecule for evaluation in cancer cell lines.

-

Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an enzyme inhibitor. For instance, related structures have been investigated as inhibitors of insulin-degrading enzyme.[4]

It is important to note that these are potential areas of investigation, and further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound is a synthetically valuable compound, primarily utilized as a protected glycine equivalent in organic synthesis. Its preparation via the Gabriel synthesis is a well-established, though not always high-yielding, method. The true potential of this molecule may lie in its application as a starting material for the construction of more complex, biologically active compounds. While direct data on its pharmacological properties are scarce, the known activities of structurally similar molecules suggest that it could be a promising candidate for future drug discovery and development efforts, particularly in the areas of antimicrobial and anticancer research. This guide provides a foundational understanding for researchers looking to work with this versatile chemical intermediate.

References

- 1. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Genesis of a Core Synthetic Building Block: A Technical Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine ethyl ester, is a pivotal intermediate in organic synthesis, particularly in the preparation of primary amines and amino acids. Its history is intrinsically linked to the development of the Gabriel synthesis by German chemist Siegmund Gabriel in 1887. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic protocols for this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of the synthetic pathway and its broader applications in drug discovery workflows.

Discovery and Historical Context

The discovery of this compound is not attributed to a single serendipitous moment but rather represents a logical and early extension of one of the cornerstone reactions in organic chemistry: the Gabriel synthesis.[1][2] Developed by Siegmund Gabriel in 1887, this method provided a reliable pathway for the synthesis of primary amines from primary alkyl halides, avoiding the common issue of over-alkylation encountered with the use of ammonia.[1]

The original Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine.[2] The robustness and versatility of this reaction quickly led to its application in the burgeoning field of amino acid synthesis. By employing ethyl haloacetates as the alkylating agent, early twentieth-century chemists were able to synthesize N-protected glycine esters, with this compound being a prime example.

While a definitive first synthesis publication for this specific ester is not readily identifiable in the historical literature, its preparation is a straightforward application of the well-established Gabriel protocol. The significance of this compound lies in its role as a protected form of glycine, allowing for further chemical transformations on the ester group or its use in peptide synthesis following deprotection.

Synthetic Pathways and Mechanisms

The primary route to this compound is the Gabriel synthesis. The overall transformation can be visualized as a two-step process: formation of the phthalimide salt and subsequent nucleophilic substitution.

Caption: General workflow of the Gabriel synthesis for this compound.

The mechanism involves the deprotonation of phthalimide by a base, typically potassium hydroxide, to form the nucleophilic potassium phthalimide. This is followed by an SN2 reaction where the phthalimide anion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion.[3]

Quantitative Data Presentation

The synthesis of this compound and its derivatives has been reported with varying yields and conditions. The following tables summarize key quantitative data from representative procedures.

Table 1: Synthesis of Phthalimide and N-Phthaloylglycine Potassium Salts [4]

| Compound | Starting Material | Reagent | Solvent | Yield (%) | Melting Point (°C) |

| Potassium Phthalimide | Phthalimide | KOH | Ethanol | 80 | >300 |

| Potassium N-Phthaloylglycine | N-Phthaloylglycine | KOH | Ethanol | 96 | >300 |

Table 2: Synthesis of N-Phthaloylglycine Esters [4]

| Product | Alkylating Agent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 4-(1,3-Dioxoisoindolin-2-yl)butyl benzoate | 4-Chlorobutyl benzoate | NaI | DMF | 20-24 | 91 | 98-100 |

| 4-(1,3-Dioxoisoindolin-2-yl)butyl 4-methylbenzoate | 4-Chlorobutyl 4-methylbenzoate | NaI | DMF | 20-24 | 89 | 121-122 |

Table 3: Physicochemical Properties of N-Phthaloylglycine [5][6][7]

| Property | Value |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| Melting Point | 193-196 °C |

| pKa | 3.61 |

| Solubility in Water | Very soluble |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the potassium salt of N-phthaloylglycine and its subsequent conversion to an ester, which is analogous to the synthesis of this compound.

General Procedure for the Synthesis of Potassium N-Phthaloylglycine[4]

-

Preparation of Solutions: Prepare a solution of N-phthaloylglycine (20 mmol) in hot ethanol (40 mL). In a separate flask, prepare a solution of potassium hydroxide (20 mmol) in ethanol (40 mL).

-

Reaction: Slowly add the ethanolic potassium hydroxide solution to the hot ethanolic solution of N-phthaloylglycine with continuous magnetic stirring.

-

Stirring: Maintain the reaction mixture under magnetic stirring at room temperature for 2 hours.

-

Isolation: The resulting precipitate is filtered under reduced pressure.

-

Washing: Wash the filtered solid with an excess of cold ethanol.

-

Drying: The final product, potassium N-phthaloylglycine, is obtained as a white solid.

General Procedure for the Synthesis of N-Phthaloylglycine Esters[4]

-

Reaction Setup: In a round-bottom flask, combine the appropriate chloro-ester (1 mmol), sodium iodide (0.01 mmol, 1 mol%), anhydrous dimethylformamide (2 mL), and the potassium salt of N-phthaloylglycine (1.4 mmol).

-

Heating: Stir the reaction mixture at 100 °C for 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Extract the product with ethyl acetate (10 mL).

-

Washing: Wash the organic layer sequentially with water (3 x 10 mL) and a saturated sodium chloride solution (3 x 10 mL).

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude ester.

-

Purification: The crude product can be further purified by column chromatography.

Application in Drug Discovery Workflow

This compound and related phthalimide derivatives are crucial starting materials in drug discovery and development. They serve as protected amino acid building blocks for the synthesis of more complex molecules, including peptides and heterocyclic compounds with potential therapeutic activity.

Caption: A generalized workflow for the use of protected amino acids in drug discovery.

Conclusion

This compound, a simple yet elegant molecule, holds a significant place in the history of organic synthesis. Born from the ingenuity of the Gabriel synthesis, it continues to be a valuable tool for chemists in academia and industry. Its utility as a protected glycine derivative underscores the enduring legacy of fundamental synthetic methodologies in the advancement of chemical and pharmaceutical sciences. The protocols and data presented herein provide a comprehensive resource for researchers utilizing this important synthetic intermediate.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phthaloylglycine | 4702-13-0 [chemicalbook.com]

- 7. N-Phthaloylglycine(4702-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Theoretical and Modeling Guide to Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate for Drug Development Professionals

Disclaimer: Direct experimental and theoretical studies on Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate are not extensively available in publicly accessible literature. This guide provides a comprehensive overview of the methodologies and expected results for its theoretical and computational analysis based on data from closely related N-substituted phthalimide analogues. The presented data serves as a representative example for researchers in the field.

Introduction

This compound, a derivative of phthalimide, belongs to a class of compounds with significant interest in medicinal chemistry and drug development. The phthalimide scaffold is a recognized pharmacophore known to interact with various biological targets, and its derivatives have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

This technical guide outlines the standard theoretical and computational modeling approaches that can be applied to this compound to elucidate its structural, electronic, and biological properties. We will cover its synthesis, spectroscopic characterization, theoretical calculations (Density Functional Theory), and molecular docking studies, providing researchers with a framework for its investigation.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved via the Gabriel synthesis, a robust method for the preparation of primary amines and N-substituted phthalimides.

Experimental Protocol: Gabriel Synthesis

Materials:

-

Potassium phthalimide

-

Ethyl bromoacetate

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide in anhydrous DMF.

-

Add ethyl bromoacetate to the solution in a dropwise manner while stirring.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the crude product, wash it with water, and then recrystallize from a suitable solvent like ethanol to obtain pure this compound.[1][2][3]

Spectroscopic Characterization (Expected)

Based on the structure, the following spectroscopic data are anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the phthalimide ring (typically in the range of 7.7-7.9 ppm), a singlet for the methylene protons of the acetate group (around 4.4 ppm), and a quartet and triplet for the ethyl group protons (around 4.2 ppm and 1.3 ppm, respectively).

-

¹³C NMR: Resonances for the carbonyl carbons of the phthalimide group (around 167 ppm), aromatic carbons (123-134 ppm), the ester carbonyl (around 168 ppm), and the aliphatic carbons of the ethyl acetate moiety (around 61, 40, and 14 ppm).

-

FT-IR (cm⁻¹): Characteristic strong absorption bands for the symmetric and asymmetric stretching of the imide C=O groups (around 1775 and 1715 cm⁻¹), C-O stretching of the ester (around 1250 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹).[4]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 233, corresponding to the molecular weight of the compound.

Theoretical Calculations and Modeling

Density Functional Theory (DFT) is a powerful computational method to predict the molecular properties of compounds like this compound.

Computational Methodology

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).[5]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[5][6]

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set is generally sufficient for geometry optimization and vibrational frequency calculations of organic molecules.[5]

Predicted Molecular Geometry

The optimized geometry from DFT calculations provides key structural parameters. The following table presents representative theoretical bond lengths and angles for the core phthalimide structure based on published data for analogues.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | C=O (imide) | 1.21 - 1.23 |

| C-N (imide) | 1.39 - 1.41 | |

| C-C (aromatic) | 1.38 - 1.40 | |

| Bond Angles (°) | O=C-N | 125 - 127 |

| C-N-C | 110 - 112 | |

| C-C-C (aromatic) | 118 - 121 |

Table 1: Representative theoretical geometric parameters for the phthalimide core.

Vibrational Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR data. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental values.[5]

| Vibrational Mode | Description | Theoretical Frequency (cm⁻¹) (Scaled) |

| ν(C=O) asym | Asymmetric stretching of imide carbonyls | ~1770 |

| ν(C=O) sym | Symmetric stretching of imide carbonyls | ~1710 |

| ν(C-N) | C-N stretching in the imide ring | ~1350 |

| ν(C-O) ester | Ester C-O stretching | ~1245 |

| Aromatic ring def. | Out-of-plane aromatic ring deformation | ~720 |

Table 2: Predicted key vibrational frequencies for this compound.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. This is crucial for understanding the potential pharmacological activity of a compound. Phthalimide derivatives have been successfully docked into the active sites of various enzymes.[7][8][9]

Molecular Docking Protocol

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field or quantum mechanical method.

-

Docking Simulation: Use software such as AutoDock, GOLD, or Schrödinger Glide to perform the docking calculations. Define the binding site on the receptor and run the docking algorithm.[7]

-

Analysis of Results: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and docking scores to evaluate the binding affinity.[7]

Potential Protein Targets and Expected Interactions

Based on studies of related phthalimide derivatives, potential protein targets for this compound could include:

-

Cholinesterases (AChE and BuChE): Implicated in Alzheimer's disease. The phthalimide moiety can engage in π-π stacking interactions with aromatic residues like Tryptophan in the active site.[7]

-

DNA Gyrase: A target for antibacterial agents. The planar phthalimide ring can intercalate between DNA base pairs.

-

Reverse Transcriptase: A key enzyme in HIV replication. Phthalimide derivatives can act as non-nucleoside inhibitors.[8]

The docking results would typically be summarized in a table detailing the binding energy and key interacting residues.

| Target Protein | PDB ID | Binding Energy (kcal/mol) (Example) | Key Interacting Residues (Example) |

| Acetylcholinesterase | 1EVE | -8.5 | Trp84, Tyr121, Phe330 |

| DNA Gyrase B | 5L3J | -7.9 | Asp73, Arg76, Gly77 |

| HIV-1 RT | 3HVT | -9.2 | Lys101, Tyr181, Tyr188 |

Table 3: Exemplar molecular docking results for a hypothetical phthalimide derivative against common drug targets.

Conclusion

While specific experimental and theoretical data for this compound are limited, this guide demonstrates a clear and robust framework for its comprehensive analysis. By employing standard synthetic protocols like the Gabriel synthesis, and leveraging powerful computational tools such as DFT and molecular docking, researchers can effectively characterize its properties. The methodologies and representative data from analogous N-substituted phthalimides provided herein offer a solid foundation for predicting its behavior and guiding its development as a potential therapeutic agent. This integrated approach of synthesis, spectroscopy, and in silico modeling is indispensable in modern drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]

- 7. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable intermediate in organic synthesis and drug discovery. The primary method detailed is a high-yielding, one-pot reaction between phthalic anhydride and glycine ethyl ester hydrochloride. An alternative two-step fusion method is also briefly described.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Product Name | This compound | |

| Synonyms | N-Phthaloylglycine ethyl ester, Ethyl phthalimidoacetate | |

| Molecular Formula | C₁₂H₁₁NO₄ | |

| Molecular Weight | 233.22 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 107-109 °C | [1] |

| Boiling Point | 112.5 °C | [2] |

| Yield (One-Pot Method) | ~96% | [3] |

Spectral Data (Expected):

| Analysis | Expected Peaks |

| ¹H NMR (CDCl₃) | δ ~7.9-7.7 (m, 4H, Ar-H), 4.4 (s, 2H, N-CH₂), 4.2 (q, 2H, O-CH₂), 1.2 (t, 3H, CH₃) |

| IR (KBr) | ν ~1770 cm⁻¹ (imide C=O, symmetric stretch), ~1715 cm⁻¹ (imide C=O, asymmetric stretch), ~1740 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (aromatic C=C) |

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below. The one-pot method is recommended for its efficiency and high yield.

Method 1: One-Pot Synthesis from Phthalic Anhydride and Glycine Ethyl Ester Hydrochloride

This procedure is adapted from a general method for the preparation of N-phthalyl amino acid esters described in Organic Syntheses.[3] It involves the direct condensation of phthalic anhydride with glycine ethyl ester hydrochloride in the presence of a base to neutralize the hydrochloride and facilitate the reaction.

Materials:

-

Phthalic Anhydride (1 equivalent)

-

Glycine Ethyl Ester Hydrochloride (1 equivalent)

-

Triethylamine (2 equivalents)

-

Toluene

-

Hydrochloric Acid (dilute)

-

Water

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or water separator

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add phthalic anhydride (1 equivalent), glycine ethyl ester hydrochloride (1 equivalent), and toluene.

-

With stirring, add triethylamine (2 equivalents) to the suspension. More than one equivalent is used to neutralize the hydrochloride salt and to act as a base for the reaction.[3]

-

Heat the reaction mixture to reflux using a heating mantle or oil bath.

-

Continuously remove the water formed during the reaction using the Dean-Stark apparatus. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete within 2-4 hours.

-

After the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with dilute hydrochloric acid to remove excess triethylamine.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound as a white solid.

Method 2: Two-Step Synthesis via Fusion Reaction

This method involves the initial formation of N-phthaloylglycine by fusing phthalic anhydride and glycine, followed by esterification to the ethyl ester.

Step 1: Synthesis of N-Phthaloylglycine

-

In a fume hood, place phthalic anhydride and glycine in a reaction vessel.

-

Heat the mixture to 150-190 °C for 15-20 minutes. The mixture will melt and then solidify.

-

Allow the solid to cool to room temperature.

-

The crude N-phthaloylglycine can be purified by recrystallization from water.

Step 2: Esterification of N-Phthaloylglycine

-

Suspend the purified N-phthaloylglycine in ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization as described in Method 1.

Visualizations

Experimental Workflow: One-Pot Synthesis

Caption: One-pot synthesis workflow for this compound.

Reaction Scheme

Caption: Reaction of phthalic anhydride with glycine ethyl ester hydrochloride.

References

Synthesis Protocol for Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Application Notes

This document provides a detailed protocol for the synthesis of Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a valuable intermediate in organic and medicinal chemistry. Also known as N-Phthaloylglycine ethyl ester or N-(Ethoxycarbonylmethyl)phthalimide, this compound serves as a protected form of glycine ethyl ester and is a key building block in the synthesis of various nitrogen-containing molecules and pharmacologically active compounds.[1] The synthesis is based on the Gabriel synthesis methodology, a robust and widely used method for the preparation of primary amines and their derivatives.[2][3][4][5][6]

The described protocol involves the N-alkylation of potassium phthalimide with an ethyl haloacetate. This nucleophilic substitution reaction provides a clean and efficient route to the target compound.[3][4][7] The procedure is suitable for researchers in both academic and industrial settings, particularly those involved in drug discovery and development.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the phthalimide anion acts as the nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Potassium Phthalimide (mol) | 1.2 | [8] |

| Ethyl Chloroformate (mol) | 1.0 | [8] |

| 18-Crown-6 (mol %) | 10 | [8] |

| Toluene (mL) | 1.3 | [8] |

| Reaction Conditions | ||

| Temperature (°C) | 90 | [8] |

| Reaction Time (h) | 1 | [8] |

| Product | ||

| Yield (%) | 96 | [8] |

| Melting Point (°C) | 79-81 | [8] |

Experimental Protocol

This protocol is adapted from a similar synthesis of N-(Ethoxycarbonyl)phthalimide and is expected to yield the desired product.[8]

Materials:

-

Potassium phthalimide

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

Toluene, anhydrous

-

18-Crown-6

-

Hexane

-

Chloroform

-

Deionized water

-

Sodium sulfate, anhydrous

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-